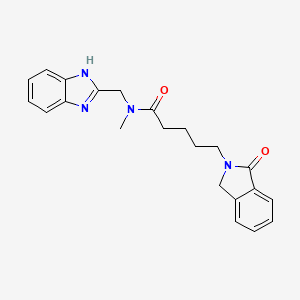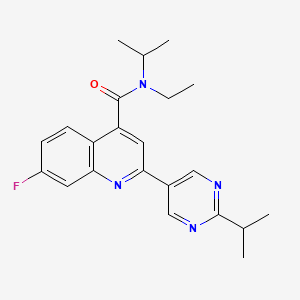![molecular formula C18H25N3O2 B5905870 N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5905870.png)
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, Ro 64-6198 increases the levels of endocannabinoids in the body, which can have therapeutic effects.
作用機序
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 increases the levels of these endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects. Endocannabinoids play a role in regulating pain, inflammation, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has been shown to have several biochemical and physiological effects. It increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting the growth and survival of neurons.
実験室実験の利点と制限
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in physiological processes. One limitation is that it can have off-target effects at high concentrations, which can complicate the interpretation of results. Another limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198. One direction is to study its potential therapeutic applications in humans for conditions such as neuropathic pain, anxiety disorders, and substance use disorders. Another direction is to study its effects on other physiological processes such as cognition, memory, and immune function. Additionally, there is a need for the development of more selective and potent FAAH inhibitors that can be used for both research and therapeutic purposes.
合成法
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 can be synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are indole-2-carboxylic acid and 2-aminoethanol. The synthesis involves steps such as esterification, amidation, and cyclization. The final product is a white crystalline solid that is purified using chromatography.
科学的研究の応用
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to treat conditions such as neuropathic pain, anxiety disorders, and substance use disorders.
特性
IUPAC Name |
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14(17-13-15-7-3-4-8-16(15)19-17)20(2)18(22)9-11-21-10-5-6-12-23-21/h3-4,7-8,13-14,19H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKOMEZYCAEZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)N(C)C(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905799.png)
![N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905812.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5905819.png)
![3-benzoyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B5905821.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B5905829.png)
![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5905845.png)


![N-(3-phenylprop-2-yn-1-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}prop-2-en-1-amine](/img/structure/B5905863.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}propan-1-amine](/img/structure/B5905865.png)
![N-[2-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)ethyl]methanesulfonamide](/img/structure/B5905878.png)
![N-[4-(2-{[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5905890.png)